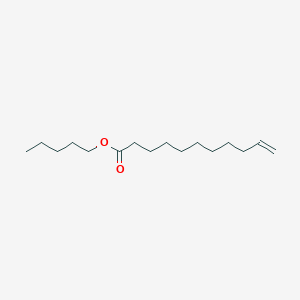
10-Undecenoic acid, pentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Undecenoic acid, pentyl ester, also known as methyl 10-undecenoate, is a colorless to pale yellow liquid with a fruity odor. It is commonly used as a flavor and fragrance ingredient in the food and cosmetics industries. However, recent scientific research has shown that this compound has potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 10-Undecenoic acid, pentyl ester is not fully understood, but it is believed to be related to its ability to disrupt cell membranes. Studies have shown that it can cause membrane depolarization and leakage of intracellular contents, leading to cell death.
Biochemische Und Physiologische Effekte
Studies have shown that 10-Undecenoic acid, pentyl ester can inhibit the growth of various bacteria, fungi, and viruses. It has also been shown to have insecticidal activity against a range of pests, including mosquitoes and cockroaches. In terms of its physiological effects, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 10-Undecenoic acid, pentyl ester in lab experiments is that it is a naturally occurring compound, which may make it a safer alternative to synthetic chemicals. Additionally, it has been shown to have a broad range of biological activities, which may make it useful for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 10-Undecenoic acid, pentyl ester. One area of interest is its potential use as a natural preservative in the food industry. Further research is needed to determine its efficacy and safety in this application. Additionally, more studies are needed to fully understand its mechanism of action and potential use in cancer therapy. Finally, its insecticidal properties may make it a useful alternative to synthetic pesticides, and further research is needed to determine its effectiveness in this application.
Synthesemethoden
10-Undecenoic acid, pentyl ester can be synthesized through the esterification of 10-undecenoic acid with pentanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
10-Undecenoic acid, pentyl ester has been shown to exhibit antimicrobial, anticancer, and insecticidal properties. It has been studied for its potential use as a natural preservative in the food industry, as well as a natural pesticide in agriculture. Additionally, it has been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
18451-96-2 |
|---|---|
Produktname |
10-Undecenoic acid, pentyl ester |
Molekularformel |
C16H30O2 |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
pentyl undec-10-enoate |
InChI |
InChI=1S/C16H30O2/c1-3-5-7-8-9-10-11-12-14-16(17)18-15-13-6-4-2/h3H,1,4-15H2,2H3 |
InChI-Schlüssel |
UODPTRHAWGAWQL-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CCCCCCCCC=C |
Kanonische SMILES |
CCCCCOC(=O)CCCCCCCCC=C |
Andere CAS-Nummern |
18451-96-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



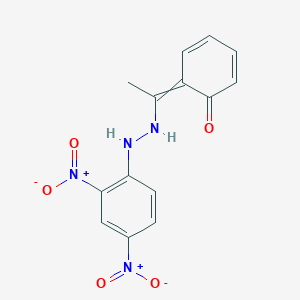
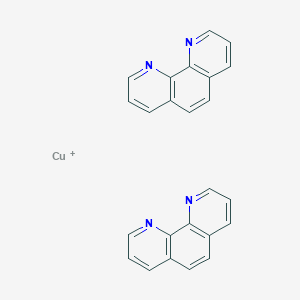
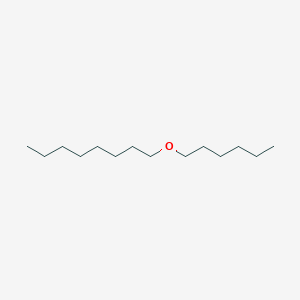
![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)
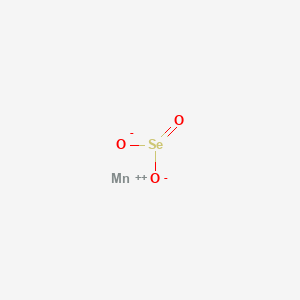
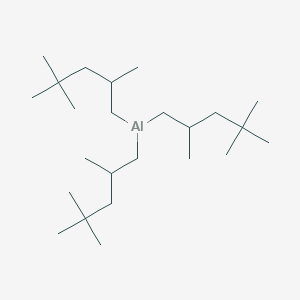
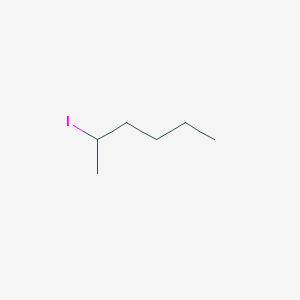
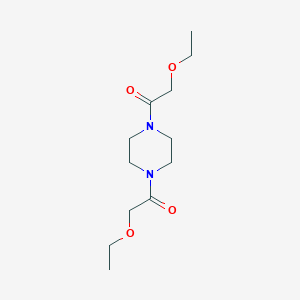
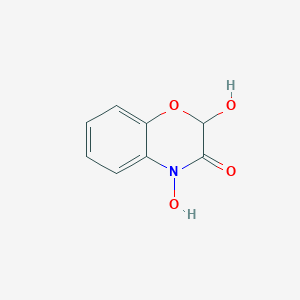
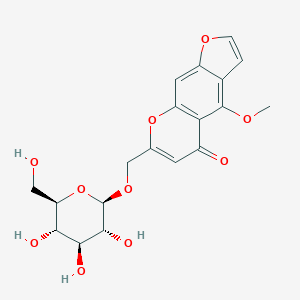
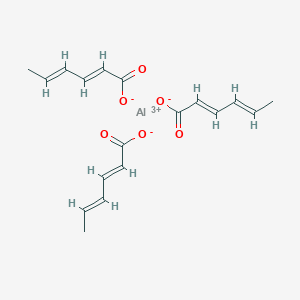
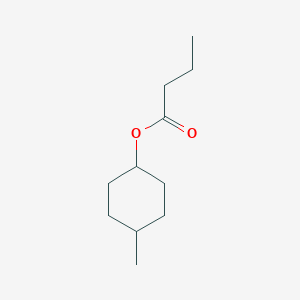
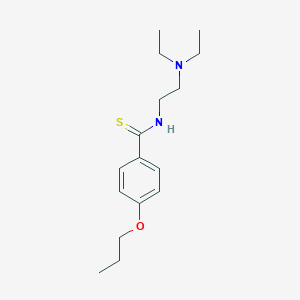
![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)